1-Isocyanato-2,3-dihydro-1H-indene
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Overview
Description
1-Isocyanato-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol It is characterized by the presence of an isocyanate group (-NCO) attached to a dihydroindene ring structure
Preparation Methods
The synthesis of 1-Isocyanato-2,3-dihydro-1H-indene typically involves the reaction of 2,3-dihydro-1H-indene with phosgene or other isocyanate precursors under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Isocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming complex ring structures.
Common reagents used in these reactions include amines, alcohols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isocyanato-2,3-dihydro-1H-indene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isocyanato-2,3-dihydro-1H-indene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Isocyanato-2,3-dihydro-1H-indene can be compared with other isocyanate-containing compounds such as:
Phenyl isocyanate: Similar in reactivity but differs in the aromatic ring structure.
Methyl isocyanate: More volatile and toxic, used in different industrial applications.
Hexamethylene diisocyanate: Used in polymer production, with a longer aliphatic chain.
The uniqueness of this compound lies in its dihydroindene ring structure, which imparts specific chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-isocyanato-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHOPNFOYAYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694550 |
Source
|
Record name | 1-Isocyanato-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26588-21-6 |
Source
|
Record name | 1-Isocyanato-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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